molecular formula C10H12FN5O4 B13431635 2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B13431635
M. Wt: 285.23 g/mol
InChI Key: UXUZARPLRQRNNX-AQZRFWRFSA-N
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Description

2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound belonging to the purine nucleoside analogs. This compound is characterized by its unique structure, which includes a purine base attached to a modified ribose sugar. It has significant applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the modified ribose sugar. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the ribose sugar.

    Reduction: This reaction can affect the purine base or the ribose sugar.

    Substitution: This reaction can occur at the amino or hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure specific reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can produce a variety of nucleoside analogs.

Scientific Research Applications

2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: It is used in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. The pathways involved may include the inhibition of DNA polymerase or reverse transcriptase, making it effective against certain viruses and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3H-purin-6-one
  • 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-6H-purin-6-one

Uniqueness

The uniqueness of 2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one lies in its specific structural modifications, such as the presence of a fluorine atom and the stereochemistry of the ribose sugar. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

IUPAC Name

2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9+/m1/s1

InChI Key

UXUZARPLRQRNNX-AQZRFWRFSA-N

Isomeric SMILES

C1=NC2=C(N1[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N

Origin of Product

United States

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